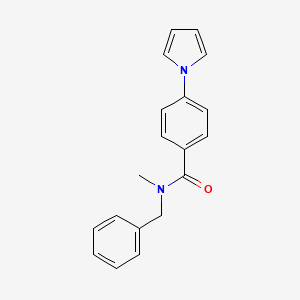

N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide

Description

N-Benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with an N-benzyl-N-methyl group and a 1H-pyrrol-1-yl moiety at the para position. Benzamide derivatives are widely studied in medicinal and materials chemistry due to their biochemical relevance, including roles as enzyme inhibitors, receptor modulators, and components of electroactive polymers . The pyrrole ring in this compound may enhance π-π stacking interactions, influencing both biological activity and material properties.

Properties

Molecular Formula |

C19H18N2O |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

N-benzyl-N-methyl-4-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C19H18N2O/c1-20(15-16-7-3-2-4-8-16)19(22)17-9-11-18(12-10-17)21-13-5-6-14-21/h2-14H,15H2,1H3 |

InChI Key |

YBSRNQMNDVBDBX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzamide with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzyl-4-aminobenzamide.

Methylation: The next step is the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions to yield N-benzyl-N-methyl-4-aminobenzamide.

Pyrrole Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the pyrrole ring to a pyrrolidine ring.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Oxidation: this compound N-oxide

Reduction: N-benzyl-N-methyl-4-(pyrrolidin-1-yl)benzamide

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide has been investigated for its potential as an anti-cancer agent. Its structure allows for interaction with specific cellular targets, influencing pathways related to cell proliferation and apoptosis. The presence of the pyrrole moiety enhances its binding affinity to biological receptors, making it a promising candidate for drug development aimed at various cancers.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including antimicrobial effects. It has been tested against various bacterial and fungal strains, showing significant inhibitory effects. For instance, its derivatives have been evaluated for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, demonstrating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Organic Synthesis

Chemical Transformations

this compound can undergo various chemical transformations, which are crucial for synthesizing new compounds. These reactions include reductions facilitated by hydrogen gas and palladium catalysts, as well as electrophilic substitutions using common reagents like dichloromethane. This versatility in reactivity makes it an important intermediate in organic synthesis.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of several benzamide derivatives, this compound was found to have a significant effect on human colorectal carcinoma cell lines (HCT116). The compound exhibited an IC50 value of approximately 5.85 µM, indicating its potential as a more effective alternative compared to standard treatments like 5-fluorouracil (IC50 = 9.99 µM) .

Case Study 2: Antimicrobial Screening

The antimicrobial activity of this compound was assessed against a range of pathogens. The results indicated that it had a MIC of 1.43 µM against E. coli and demonstrated effectiveness against other strains as well. Such findings underscore its potential use in developing new antimicrobial agents .

Summary of Findings

The following table summarizes the biological activities of this compound and its derivatives:

| Activity Type | Tested Strains | MIC (µM) | IC50 (µM) |

|---|---|---|---|

| Anticancer | HCT116 | - | 5.85 |

| Antimicrobial | Staphylococcus aureus | 1.43 | - |

| Escherichia coli | 1.43 | - | |

| Candida albicans | 2.60 | - |

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The pyrrole ring can enhance binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations :

- Core Structure : Sulfonamide analogs (e.g., 5f) exhibit distinct electronic properties compared to benzamides due to the sulfonyl group’s electron-withdrawing nature .

- Substituents : The trifluoromethyl group in N-Benzyl-N-methyl-4-(trifluoromethyl)benzamide enhances metabolic stability and lipophilicity, whereas the pyrrole group in the target compound may improve binding interactions .

Key Observations :

- Benzamide derivatives generally achieve moderate-to-high yields (e.g., 74% for 15b), while sulfonamide analogs (e.g., 5f) face purification challenges, resulting in lower purity (53%) .

- High-purity benzamides (>95%) are achievable with optimized coupling reactions, as seen in nicotinic receptor modulators .

Key Observations :

- Receptor Modulation : Substituents like allyloxy and pyridine (e.g., 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) confer selectivity for neuronal receptors, highlighting the role of electronic and steric effects in SAR .

- Materials Science : HKCN’s low band gap and thiophene-pyrrole architecture make it suitable for electroactive polymers, suggesting that the target compound’s pyrrole group could be leveraged similarly .

Biological Activity

N-benzyl-N-methyl-4-(1H-pyrrol-1-yl)benzamide is a compound within the benzamide class, notable for its structural complexity which includes a pyrrole moiety. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antibacterial agent.

Structural Characteristics

The compound features a benzamide core with substitutions that enhance its biological activity:

- Benzyl and Methyl Substituents : These groups contribute to its lipophilicity and binding affinity to biological targets.

- Pyrrole Moiety : This five-membered nitrogen-containing ring is known to interact with various biological receptors, enhancing the compound's pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Properties

Studies suggest that this compound may act as an anti-cancer agent by:

- Modulating pathways related to cell proliferation and apoptosis .

- Interacting with specific cellular targets, potentially disrupting cancer cell growth.

Molecular docking studies have indicated that it binds effectively to enzyme active sites, which could lead to therapeutic effects against various cancers.

Antibacterial Activity

This compound has also shown promise as an antibacterial agent . It demonstrated significant activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Case Studies and Research Findings

Several studies have explored the compound's biological activities:

- Antiproliferative Activity :

- Molecular Docking Studies :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzamide core with pyrrole | Enhanced binding affinity, potential anticancer activity |

| 4-methyl-N-benzylbenzamide | Lacks pyrrole moiety | Different pharmacological profile |

| N-(4-(1H-pyrrol-1-yl)benzyl)-N-methylbenzamide | Similar benzamide structure | Enhanced biological activity due to pyrrole |

| N-benzyl-N-methylpyrrole-2-carboxamide | Contains carboxylic acid functionality | Different reactivity due to carboxylic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.